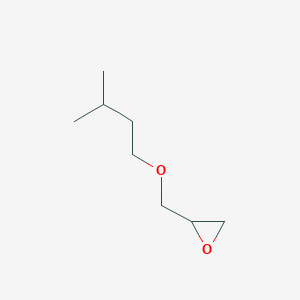
((Isopentyloxy)methyl)oxirane
Cat. No. B092682
Key on ui cas rn:
15965-97-6
M. Wt: 144.21 g/mol
InChI Key: YGOZVDCPBOZJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07196052B2
Procedure details


3-Methylbutanol (158 g, 1.78 mol), aluminum triisopropoxide (3.61 g, 17.7 mmol) and p-phenolsulfonic acid (9.40 g, 54 mmol) were charged into a 1-liter reaction vessel and the whole was heated to 90° C. with stirring. After an additional. 1 hour of stirring under reduced pressure (266 hPa). The vessel was heated to 100° C. and epichlorohydrin (170 g, 1.78 mol) was added dropwise thereto over a period of 30 minutes, followed by an additional 3 hours of stirring. The reaction mixture was kept at a 50° C. and 50% sodium hydroxide aqueous solution (285 g, 3.56 mol) was added dropwise thereto over a period of 1 hour. After an additional 3 hours of stirring, 400 ml of water was added to the mixture and the mixture was allowed to separate into layers. After removal of the water layer, 100 ml of toluene was added to the oil layer and the resulting solution was washed with 300 ml of 5% brine three times and concentrated to obtain a crude reaction product (218 g). Distillation of the product gave 3-methylbutyl glycidyl ether (150 g) (bp: 63–64° C./5 hPa, yield 98%).

Name
aluminum triisopropoxide
Quantity
3.61 g
Type
catalyst
Reaction Step One




[Compound]
Name
product
Quantity
218 g
Type
reactant
Reaction Step Four


Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].[CH2:7]([CH:9]1[O:11][CH2:10]1)Cl.[OH-].[Na+]>CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3].C1C(O)=CC=C(S(O)(=O)=O)C=1.O>[CH2:7]([O:5][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1])[CH:9]1[O:11][CH2:10]1 |f:2.3,4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
158 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCO)C
|
|
Name
|
aluminum triisopropoxide
|
|
Quantity
|
3.61 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]
|
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Three
|
Name
|
|
|
Quantity
|
285 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
[Compound]
|
Name
|
product
|
|
Quantity
|
218 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
1 hour of stirring under reduced pressure (266 hPa)
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The vessel was heated to 100° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
followed by an additional 3 hours
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
of stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at a 50° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
over a period of 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After an additional 3 hours of stirring
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate into layers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the water layer, 100 ml of toluene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the oil layer
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting solution was washed with 300 ml of 5% brine three times
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the product
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1CO1)OCCC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 150 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
